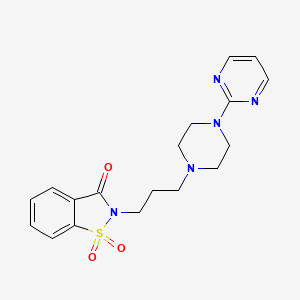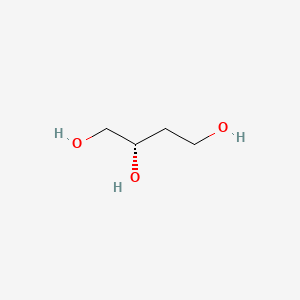
レボスピロン
概要
説明
レボスピロン(BAY Vq 7813としても知られる)は、獣医用鎮静剤として特許を取得したが、市販されたことのないアザピロン系薬物です。ブスピロンなどの他のアザピロン系薬物と同様に、選択的な5-HT1A受容体部分アゴニストとして作用します。レボスピロンは、1-(2-ピリミジニル)ピペラジンを活性代謝物として生成し、これもα2-アドレナリン受容体拮抗薬として作用します .
科学的研究の応用
Revospirone has several scientific research applications:
Chemistry: Used as a model compound to study azapirone derivatives.
Biology: Investigated for its effects on serotonin receptors.
Medicine: Explored for potential therapeutic uses in anxiety and depression due to its 5-HT1A receptor activity.
Industry: Potential use in veterinary medicine as a tranquilizer.
作用機序
レボスピロンは、主に5-HT1A受容体における部分アゴニズムを通じてその効果を発揮します。この相互作用は、セロトニンなどの神経伝達物質の放出を調節し、不安解消効果と抗うつ効果をもたらします。活性代謝物である1-(2-ピリミジニル)ピペラジンは、α2-アドレナリン受容体を拮抗することで薬理学的プロファイルに寄与しています .
類似の化合物との比較
類似の化合物
ブスピロン: 類似の5-HT1A受容体活性を示す別のアザピロン。
ゲピロン: 同じ作用機序を共有しますが、薬物動態のプロファイルが異なります。
イプサピロン: 同様の治療用途ですが、受容体結合親和性が異なります。
レボスピロンの独自性
レボスピロンは、その特定の受容体結合プロファイルと、全体的な薬理学的効果に寄与する活性代謝物の生成のために独自です。他のアザピロンとは異なり、獣医用として開発されましたが、市販されたことはありませんでした .
ご不明な点がございましたら、お気軽にお問い合わせください。
生化学分析
Biochemical Properties
Revospirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a selective 5-hydroxytryptamine 1A receptor partial agonist, which means it binds to and activates these receptors to a lesser extent than a full agonist . Additionally, Revospirone produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which acts as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors can influence neurotransmitter release and modulate various physiological responses.
Cellular Effects
Revospirone affects various types of cells and cellular processes. By acting as a partial agonist at 5-hydroxytryptamine 1A receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The activation of these receptors can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn can affect the activity of protein kinase A and other downstream signaling molecules. This modulation of signaling pathways can impact cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Revospirone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective 5-hydroxytryptamine 1A receptor partial agonist, Revospirone binds to these receptors and activates them to a lesser extent than a full agonist . This partial activation can lead to a balanced modulation of receptor activity, reducing the risk of overstimulation. Additionally, the active metabolite 1-(2-pyrimidinyl)piperazine acts as an alpha-2 adrenergic receptor antagonist, which can inhibit the release of norepinephrine and other neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Revospirone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Revospirone is relatively stable under controlled conditions, but its active metabolite 1-(2-pyrimidinyl)piperazine may undergo further metabolic transformations . Long-term exposure to Revospirone can lead to adaptive changes in receptor expression and signaling pathways, which may influence its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of Revospirone vary with different dosages in animal models. At lower doses, Revospirone may exhibit anxiolytic and sedative effects, while higher doses could potentially lead to adverse effects such as hypotension and bradycardia . Studies in animal models have shown that there is a threshold dose below which Revospirone is effective without causing significant side effects. At higher doses, the risk of toxicity and adverse effects increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Revospirone is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, Revospirone undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, increasing its hydrophilicity and facilitating its excretion . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of Revospirone.
Transport and Distribution
Revospirone is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Revospirone is generally uneven, with higher concentrations in richly vascularized areas.
Subcellular Localization
The subcellular localization of Revospirone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Revospirone may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of Revospirone can impact its pharmacological properties and therapeutic potential.
準備方法
合成経路と反応条件
レボスピロンの合成は、ベンゾチアゾールコア構造の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。
ベンゾチアゾールコアの形成: これは、2-アミノベンゼンチオールと適切なカルボン酸誘導体を環化させることで行われます。
ピペラジン環の付加: ピペラジン環は、求核置換反応によって導入されます。
最終的な修飾:
工業生産方法
レボスピロンの工業生産は、収率と純度を最大限に高めるために、合成経路の最適化を伴う可能性があります。これには以下が含まれます。
触媒: 反応効率を向上させるための触媒の使用。
精製: 結晶化やクロマトグラフィーなどの技術を使用して最終生成物を精製すること。
スケーラビリティ: 大規模生産のためにプロセスがスケーラブルであることを確認すること。
化学反応の分析
反応の種類
レボスピロンは、いくつかの種類の化学反応を起こします。
酸化: スルホキシドやスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、ベンゾチアゾール環を修飾することができます。
置換: 求核置換反応と求電子置換反応は、芳香環とピペラジン部分で起こります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主な生成物
酸化生成物: スルホキシドとスルホン。
還元生成物: 還元されたベンゾチアゾール誘導体。
置換生成物: さまざまな置換されたベンゾチアゾールとピペラジン誘導体。
科学研究への応用
レボスピロンは、いくつかの科学研究への応用があります。
化学: アザピロン誘導体を研究するためのモデル化合物として使用されます。
生物学: セロトニン受容体への影響について調査されました。
医学: 5-HT1A受容体活性による不安や抑うつにおける潜在的な治療用途について探索されています。
産業: 鎮静剤として獣医学における潜在的な用途。
類似化合物との比較
Similar Compounds
Buspirone: Another azapirone with similar 5-HT1A receptor activity.
Gepirone: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Ipsapirone: Similar therapeutic applications but with different receptor binding affinities.
Uniqueness of Revospirone
Revospirone is unique due to its specific receptor binding profile and the production of an active metabolite that contributes to its overall pharmacological effects. Unlike some other azapirones, it was specifically developed for veterinary use, although it was never marketed .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTZRTXQLNGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241982 | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-87-3 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper and its relevance to Revospirone?
A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and Revospirone []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)


![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
